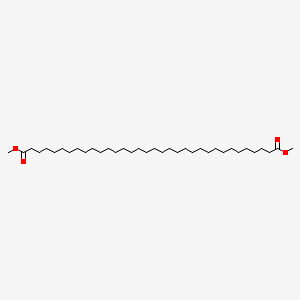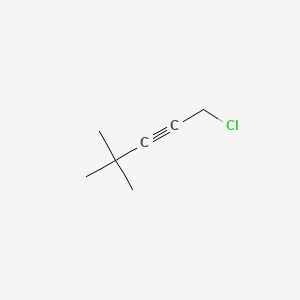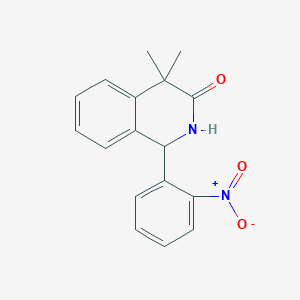stannane CAS No. 53477-28-4](/img/structure/B14633397.png)
[(4-Methoxyphenyl)sulfanyl](trimethyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Methoxyphenyl)sulfanylstannane is an organotin compound that features a trimethylstannane group attached to a 4-methoxyphenylsulfanyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)sulfanylstannane typically involves the reaction of 4-methoxythiophenol with trimethyltin chloride. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the stannane bond. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and anhydrous solvents to prevent moisture from interfering with the reaction.
Industrial Production Methods
While specific industrial production methods for (4-Methoxyphenyl)sulfanylstannane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing safety measures to handle organotin compounds, which can be toxic.
化学反応の分析
Types of Reactions
(4-Methoxyphenyl)sulfanylstannane can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannane group can be replaced by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Stille coupling, where it reacts with organic halides in the presence of palladium catalysts to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as halides or alkoxides, often in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and organic halides under inert atmosphere conditions.
Major Products
Substitution: Various organotin derivatives depending on the nucleophile used.
Oxidation: Sulfoxides or sulfones.
Coupling: New carbon-carbon bonded products.
科学的研究の応用
(4-Methoxyphenyl)sulfanylstannane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex organic molecules.
Materials Science:
Biology and Medicine:
Industry: Potential use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (4-Methoxyphenyl)sulfanylstannane in chemical reactions typically involves the activation of the stannane group by a catalyst or reagent, followed by nucleophilic attack or coupling with another molecule. The sulfanyl group can also participate in redox reactions, altering the oxidation state of sulfur and affecting the overall reactivity of the compound.
類似化合物との比較
Similar Compounds
(4-Methoxyphenyl)trimethylsilane: Similar structure but with a silicon atom instead of tin.
(4-Methoxyphenyl)trimethylgermane: Similar structure but with a germanium atom instead of tin.
(4-Methoxyphenyl)trimethyllead: Similar structure but with a lead atom instead of tin.
Uniqueness
(4-Methoxyphenyl)sulfanylstannane is unique due to the presence of the tin atom, which imparts distinct chemical properties compared to its silicon, germanium, and lead analogs. Tin compounds often exhibit different reactivity and stability, making them valuable in specific synthetic applications.
特性
CAS番号 |
53477-28-4 |
|---|---|
分子式 |
C10H16OSSn |
分子量 |
303.01 g/mol |
IUPAC名 |
(4-methoxyphenyl)sulfanyl-trimethylstannane |
InChI |
InChI=1S/C7H8OS.3CH3.Sn/c1-8-6-2-4-7(9)5-3-6;;;;/h2-5,9H,1H3;3*1H3;/q;;;;+1/p-1 |
InChIキー |
QZGKTWPJPBCVDZ-UHFFFAOYSA-M |
正規SMILES |
COC1=CC=C(C=C1)S[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Methyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]-N-prop-2-en-1-ylurea](/img/structure/B14633319.png)
![2-{2-[(3,4-Dihydro-2H-pyran-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14633320.png)
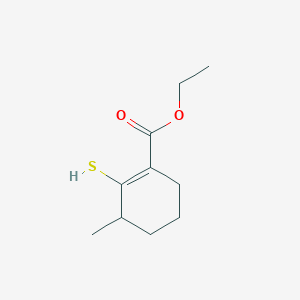
![4,4'-{1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14633340.png)
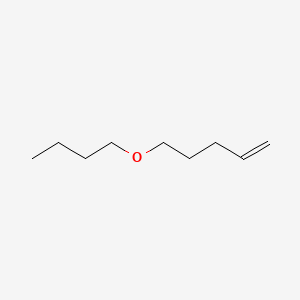
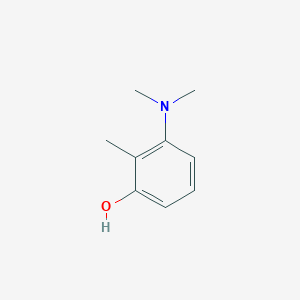
![2-[8-(3-Octylthiiran-2-yl)octanoylamino]ethyl 8-(3-octylthiiran-2-yl)octanoate](/img/structure/B14633354.png)

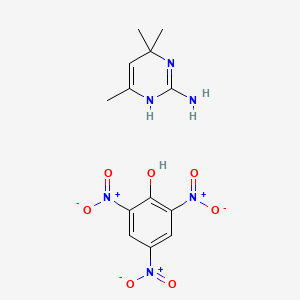

![1,3,5-Tribromo-2-[(4-methylphenyl)methoxy]benzene](/img/structure/B14633375.png)
